(3S,4S)-4-morpholin-4-yl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol
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Overview
Description
(3S,4S)-4-morpholin-4-yl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol is a complex organic compound that features a unique combination of a morpholine ring, a pyrazolo[1,5-a]pyrimidine core, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-morpholin-4-yl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol typically involves multi-step organic reactions The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, which is then functionalized with a phenyl groupCommon reagents used in these reactions include various halogenated compounds, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-morpholin-4-yl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the aromatic ring or the heterocyclic cores
Common Reagents and Conditions
Common reagents include halogenated compounds for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen atoms .
Scientific Research Applications
(3S,4S)-4-morpholin-4-yl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-viral activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of (3S,4S)-4-morpholin-4-yl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to alterations in cell signaling pathways. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activities.
Phenylpyrazoles: These compounds contain a phenyl group attached to a pyrazole ring and exhibit various biological activities
Uniqueness
(3S,4S)-4-morpholin-4-yl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and its versatility in chemical reactions make it a valuable compound in scientific research .
Properties
IUPAC Name |
(3S,4S)-4-morpholin-4-yl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c26-18-14-24(13-17(18)23-8-10-27-11-9-23)20-12-16(15-4-2-1-3-5-15)22-19-6-7-21-25(19)20/h1-7,12,17-18,26H,8-11,13-14H2/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDVGIDBSOXVNZ-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)C3=CC(=NC4=CC=NN43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)C3=CC(=NC4=CC=NN43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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